

AF-2785: A Technical Guide to its Preclinical Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: AF-2785

Cat. No.: B1665034

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Disclaimer: This document summarizes the currently available public information on the pharmacology and toxicology of **AF-2785**. A comprehensive preclinical data package, including detailed in vivo pharmacology, pharmacokinetics, and formal toxicology studies, is not available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

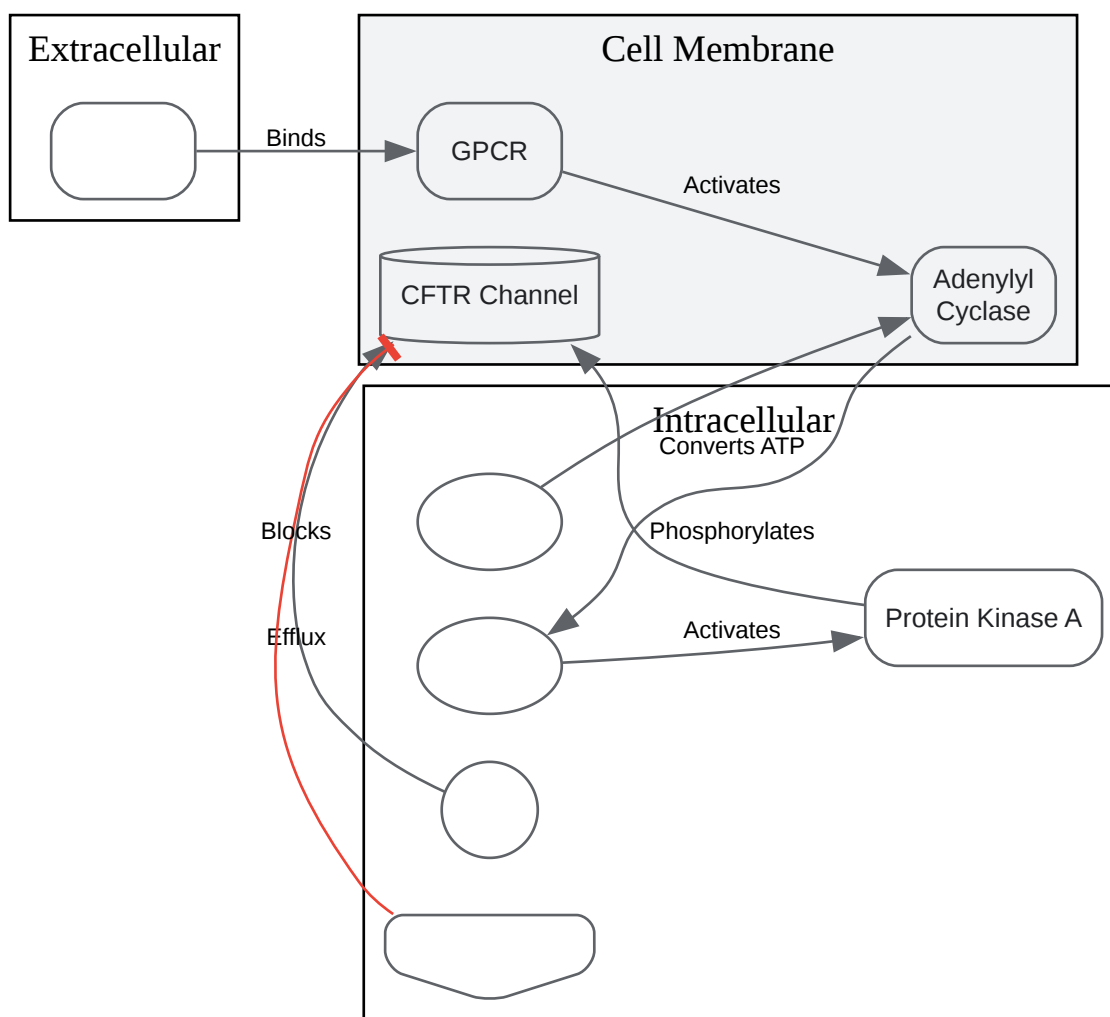
AF-2785, chemically identified as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a synthetic small molecule and an analogue of the indazole-carboxylic acid derivative, Ionidamine. Initial research has primarily focused on its potent inhibitory activity against the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, suggesting its potential as a pharmacological tool for studying CFTR function and as a candidate for non-hormonal male contraception. This technical guide provides a detailed overview of the known pharmacological properties of **AF-2785**, with a particular focus on its mechanism of action and available preclinical data. Due to the limited publicly available information, this guide also highlights the significant data gaps in its toxicology and pharmacokinetic profiles.

Pharmacology

Mechanism of Action: CFTR Chloride Channel Blockade

The primary pharmacological target of **AF-2785** is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter-class ion channel that conducts chloride and bicarbonate ions across epithelial cell membranes. **AF-2785** has been identified as a potent blocker of the cAMP-activated chloride current mediated by CFTR.

Signaling Pathway of CFTR Activation and Inhibition by **AF-2785**



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Caption: CFTR activation by cAMP signaling and its inhibition by **AF-2785**.

Pharmacodynamics

The pharmacodynamic effects of **AF-2785** have been characterized in vitro, demonstrating its potent and specific blockade of CFTR-mediated chloride currents.

Table 1: In Vitro Potency of **AF-2785** and Related Compounds

Compound	Assay System	Endpoint	IC50 (μM)	Reference
AF-2785	Whole-cell patch clamp in rat epididymal cells	cAMP-activated chloride current	170.6	[1]
Lonidamine	Whole-cell patch clamp in rat epididymal cells	cAMP-activated chloride current	631.5	[1]
Diphenylamine-2-carboxylate (DPC)	Whole-cell patch clamp in rat epididymal cells	cAMP-activated chloride current	1294	[1]

Studies have further characterized the nature of this blockade, revealing the following properties:

- Voltage-dependent blockade: The inhibitory effect of **AF-2785** on CFTR is more pronounced at negative membrane potentials.
- External site of action: **AF-2785** is effective when applied to the extracellular side of the cell membrane.
- pH-dependent efficacy: The blocking action of **AF-2785** is enhanced at lower extracellular pH.

Antispermatogetic Activity

A structurally related compound, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has demonstrated potent antispermatogetic activity in rats. Histological examination of the testes in treated rats revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. The spermatogonia and interstitial tissue

appeared to be unaffected. This suggests that the indazole-3-carboxylic acid scaffold, to which **AF-2785** belongs, interferes with spermatogenesis at specific stages.

Pharmacokinetics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of **AF-2785**.

Toxicology

No specific toxicology studies on **AF-2785** are publicly available. To provide some context, the toxicological profile of its parent compound, lonidamine, is briefly summarized. However, it is crucial to note that this is not a substitute for direct toxicological evaluation of **AF-2785**.

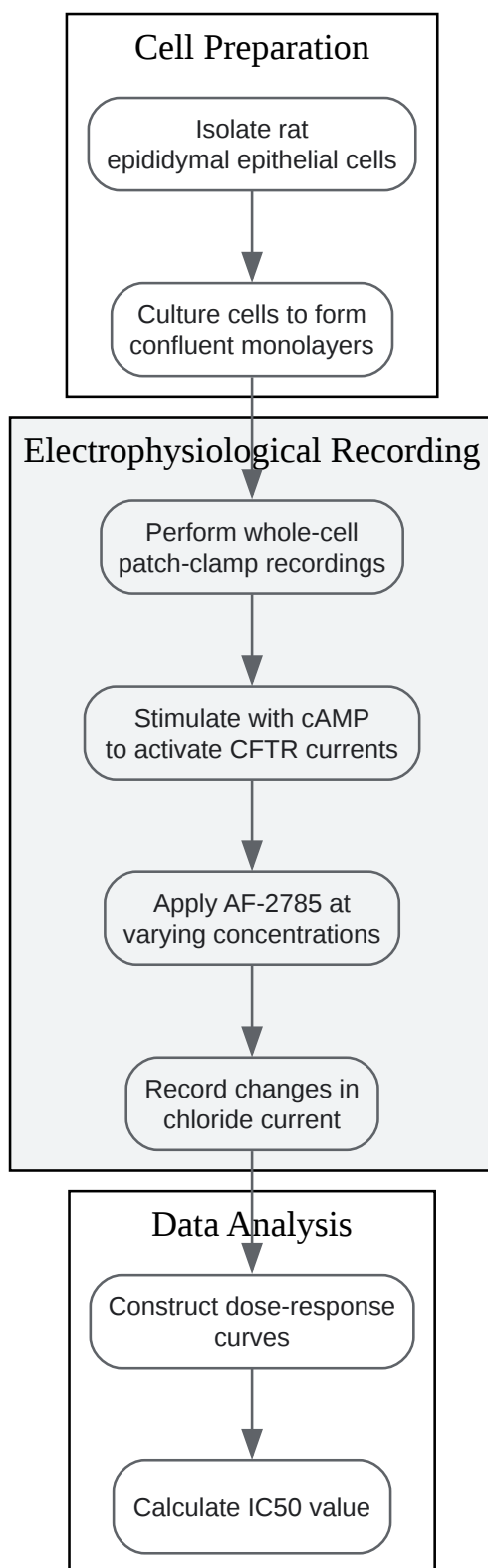
Lonidamine Toxicology Profile (for reference)

Lonidamine has been evaluated in clinical trials as an anticancer agent. The reported side effects in humans at therapeutic doses (300-900 mg/day) include myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, gastric pain, and drowsiness. Importantly, lonidamine is reported to be devoid of the conventional side effects associated with cytotoxic agents, such as myelosuppression and alopecia.

Experimental Protocols

Due to the unavailability of the full-text articles, detailed experimental protocols cannot be provided. The following is a generalized workflow based on the information available in the abstracts.

Hypothetical Experimental Workflow for In Vitro Characterization



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Caption: A generalized workflow for in vitro electrophysiological studies.

Summary and Future Directions

AF-2785 is a potent in vitro blocker of the CFTR chloride channel with potential applications in male contraception research. The available data provides a foundational understanding of its mechanism of action and pharmacodynamic effects at the cellular level. However, a significant lack of in vivo data, including pharmacokinetics and a comprehensive toxicological profile, currently limits its further development.

Future research should focus on:

- In vivo efficacy studies: To confirm its antispermatogenic effects and establish a dose-response relationship in animal models.
- Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.
- Comprehensive toxicology assessment: To determine its safety profile, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicology.

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References

- 1. 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid(50264-69-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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